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Compound of Interest

Compound Name:
1-(1-Methoxypropan-2-

yl)piperazine dihydrochloride

Cat. No.: B1424894 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 1-(1-Methoxypropan-2-
yl)piperazine Dihydrochloride

Introduction

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride (CAS No. 1258640-14-0) is a

substituted piperazine derivative of interest to researchers in drug discovery and medicinal

chemistry, particularly as a building block for more complex molecules.[1] While extensive peer-

reviewed literature on this specific compound is limited, a comprehensive technical profile can

be constructed by combining data from chemical suppliers with established principles of

organic chemistry and analysis of structurally analogous compounds. This guide provides a

detailed examination of its chemical identity, a plausible synthetic route, predicted

physicochemical and spectroscopic properties, and essential safety and handling protocols,

designed for researchers, scientists, and drug development professionals.

Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure, molecular

formula, and internationally recognized identifiers. 1-(1-Methoxypropan-2-yl)piperazine
dihydrochloride is comprised of a piperazine ring N-substituted with a 1-methoxypropan-2-yl

group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring

are protonated, each associated with a chloride counter-ion. This salt formation significantly

influences its physical properties, particularly solubility and stability.
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Table 1: Compound Identification

Identifier Value Reference

Chemical Name

1-(1-Methoxypropan-2-
yl)piperazine
dihydrochloride

[2]

CAS Number 1258640-14-0 [1]

Molecular Formula C₈H₂₀Cl₂N₂O [1][2]

Molecular Weight 231.16 g/mol [1][2]

| Canonical SMILES | CC(COC)N1CCNCC1.Cl.Cl |[3] |

 Figure 1: 2D Structure of 1-(1-Methoxypropan-2-
yl)piperazine Dihydrochloride.

Synthesis and Purification
A logical and efficient synthesis of 1-(1-Methoxypropan-2-yl)piperazine is crucial for its

application in research and development. While specific literature for this compound is scarce,

a standard N-alkylation protocol is the most probable route.

Proposed Synthetic Pathway: Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds. This pathway

offers high selectivity and typically proceeds under mild conditions. The proposed synthesis

involves two main steps:

Imine Formation and Reduction: Reaction of piperazine with 1-methoxy-2-propanone. Using

a large excess of piperazine is a key strategy to statistically favor mono-alkylation and

prevent the formation of the di-substituted byproduct.[4] The intermediate iminium ion is then
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reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB), which is

known for its mildness and selectivity for imines over ketones.

Salt Formation: The resulting free base, 1-(1-Methoxypropan-2-yl)piperazine, is dissolved in

a suitable solvent (e.g., diethyl ether or isopropanol) and treated with two equivalents of

hydrochloric acid (often as a solution in an organic solvent) to precipitate the desired

dihydrochloride salt.

Piperazine (Excess)

Reductive Amination

1-Methoxy-2-propanone Reducing Agent (e.g., NaBH(OAc)₃)
Solvent (e.g., DCE)

1-(1-Methoxypropan-2-yl)piperazine
(Free Base)

Workup &
Purification

1-(1-Methoxypropan-2-yl)piperazine
dihydrochloride

2 eq. HCl
in Solvent (e.g., Ether)

Salt Formation

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Purification and Validation
The final product would typically be purified by recrystallization from a suitable solvent system,

such as ethanol/diethyl ether, to yield a crystalline solid. The purity and identity of the

compound must be rigorously confirmed using the analytical techniques detailed in Section 4.
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Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various

experimental and physiological settings. For this molecule, the properties are largely governed

by its nature as a dihydrochloride salt.

Table 2: Physicochemical Properties (Known & Predicted)

Property Value / Observation Rationale / Reference

Physical State
White to off-white
crystalline solid.

Typical for piperazine
salts.[5]

Solubility
Freely soluble in water; soluble

in methanol and ethanol.

The ionic nature of the

dihydrochloride salt drastically

increases aqueous solubility

compared to the free base.[5]

[6]

Melting Point
Expected to be high (>250 °C),

likely with decomposition.

Piperazine dihydrochloride

melts at 318-320 °C.[7][8] The

substituent will lower this, but it

will remain high.

pKa (Predicted)
pKa₁: ~5.0 - 5.5pKa₂: ~9.2 -

9.7

Based on the known pKa

values of piperazine (5.35,

9.73).[7] The N-alkyl

substituent is expected to have

a minor effect.

Hygroscopicity
Likely to be slightly

hygroscopic.

A known property of piperazine

dihydrochloride.[8]

| Stability | Stable under standard room temperature storage conditions. | The salt form is

chemically more stable than the free base.[7] Should be stored in a well-sealed container away

from moisture.[9] |

Spectroscopic Characterization (Predicted)
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To confirm the identity and structure of 1-(1-Methoxypropan-2-yl)piperazine
dihydrochloride, a suite of spectroscopic analyses is essential. The following data are

predicted based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique

proton environment. In D₂O or DMSO-d₆, the acidic N-H protons would be visible or

exchangeable.

Table 3: Predicted ¹H NMR Chemical Shifts

Protons Assignment
Predicted Shift
(ppm)

Multiplicity Integration

a -CH-CH₃ ~1.2 - 1.4 Doublet (d) 3H

b Piperazine (4H) ~3.0 - 3.6
Broad Multiplet

(m)
8H

c -CH-N ~3.2 - 3.5 Multiplet (m) 1H

d -O-CH₃ ~3.3 - 3.4 Singlet (s) 3H

e -O-CH₂- ~3.5 - 3.7 Multiplet (m) 2H

| f | N-H₂⁺ | Variable, broad | Broad Singlet (br s) | 2H |

¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Shift (ppm)

1 -CH-CH₃ ~15 - 20

2 Piperazine (4C) ~42 - 50

3 -O-CH₃ ~58 - 60

4 -CH-N ~60 - 65
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| 5 | -O-CH₂- | ~75 - 80 |

Mass Spectrometry (MS)
Mass spectrometry would be performed on the free base. High-resolution mass spectrometry

(HRMS) is essential for confirming the elemental composition.

Expected Ion (Free Base): [C₈H₁₈N₂O + H]⁺

Calculated m/z: 159.1500

Fragmentation: Expect to see characteristic fragmentation patterns, including loss of the

methoxypropyl side chain.

Infrared (IR) Spectroscopy
N-H Stretch: Broad absorption band from 2500-3000 cm⁻¹, characteristic of a secondary

amine salt.

C-H Stretch: Sharp peaks around 2850-2950 cm⁻¹.

C-O Stretch: Strong absorption band around 1100-1120 cm⁻¹, characteristic of an ether

linkage.

Reactivity and Chemical Stability
The reactivity of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is centered on the

piperazine moiety.

Basicity: As a dihydrochloride salt, the nitrogen atoms are protonated. The addition of a

strong base will deprotonate the molecule to yield the free base, which is a nucleophilic

secondary/tertiary diamine.

N-Alkylation/Acylation: The free base form can undergo further reaction at the secondary

amine (N-H) position, allowing for the synthesis of more complex, unsymmetrically di-

substituted piperazine derivatives.
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Incompatibilities: The compound should not be stored with strong bases or strong oxidizing

agents.[10] Contact with strong bases will liberate the free piperazine derivative, while strong

oxidizers can lead to decomposition.

For optimal shelf-life, the compound should be stored at room temperature in a dry, inert

atmosphere, protected from moisture and light.[1][9]

Safety and Handling
No specific toxicology data is available for this compound. Therefore, it must be handled with

the assumption that it is hazardous, following standard laboratory safety protocols for

piperazine derivatives.[11]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with

side shields, and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.[12] Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash

hands thoroughly after handling.

First Aid Measures:

Skin Contact: Immediately remove contaminated clothing and wash the affected area with

soap and plenty of water.[12]

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15

minutes, holding eyelids open. Seek immediate medical attention.[12]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

medical attention.

Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do NOT

induce vomiting. Seek immediate medical attention.[10]

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated

area away from incompatible substances.[10] Dispose of the chemical in accordance with

local, state, and federal regulations.
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Handling Procedure

Wear Appropriate PPE:
- Safety Goggles

- Lab Coat
- Gloves

Use in a Well-Ventilated Area
(Fume Hood)

Avoid creating dust.
Avoid personal contact.

Store in a cool, dry place.
Keep container tightly sealed.

Procedure Complete

Click to download full resolution via product page

Caption: A logical workflow for the safe handling of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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